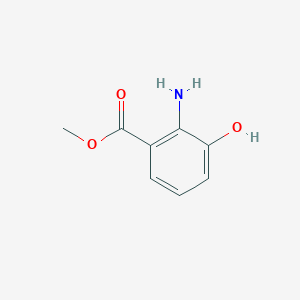![molecular formula C20H28N2O2 B050721 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL CAS No. 124410-14-6](/img/structure/B50721.png)
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. In
Wissenschaftliche Forschungsanwendungen
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has been used in a variety of scientific research applications due to its ability to modulate specific biochemical pathways. One of the primary uses of this compound is in the study of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. It has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of many types of cancer.
Wirkmechanismus
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its ability to bind to specific protein kinases and inhibit their activity. This leads to downstream effects on cellular signaling pathways, which can ultimately impact cell growth, differentiation, and survival. The exact mechanism of action may vary depending on the specific kinase being targeted.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL are diverse and depend on the specific kinase being targeted. In general, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune cell function and may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target specific pathways and study their effects on cellular function. However, the compound may have off-target effects on other kinases, which can complicate data interpretation. Additionally, the synthesis of this compound is complex and may be difficult for some labs to reproduce.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL. One area of interest is in the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.
Synthesemethoden
The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a multistep process that involves the use of several reagents and catalysts. The first step is the condensation of 4-decyloxybenzaldehyde with urea to form 4-(Decyloxy)phenyl)pyrimidin-2-amine. This intermediate is then reacted with acetic anhydride and triethylamine to form the acetylated derivative. The final step involves the deacetylation of the compound using sodium hydroxide to yield 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL.
Eigenschaften
CAS-Nummer |
124410-14-6 |
|---|---|
Produktname |
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL |
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
InChI-Schlüssel |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyme |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



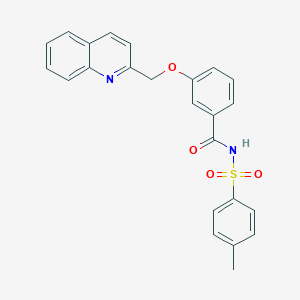
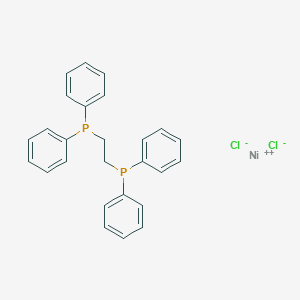
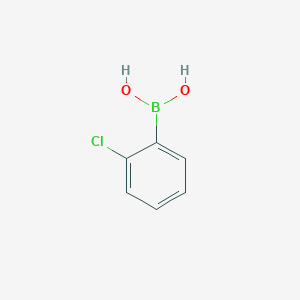
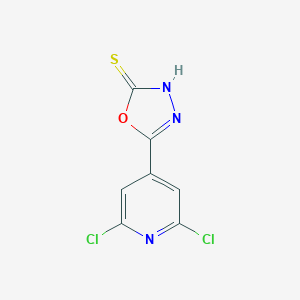
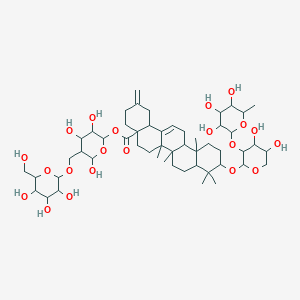
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
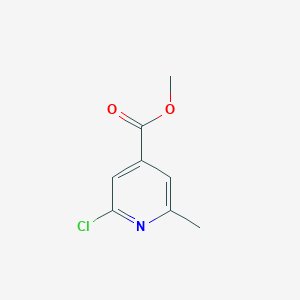
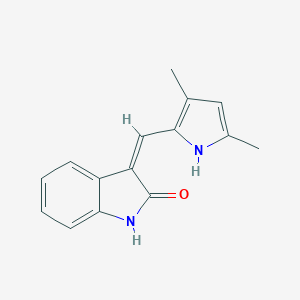
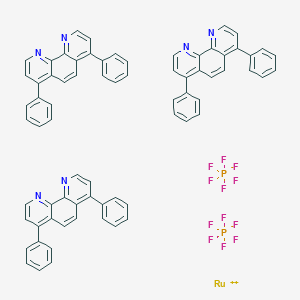
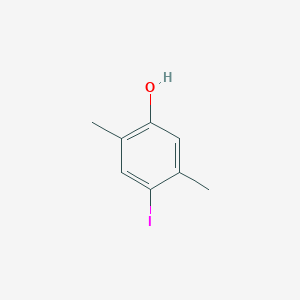
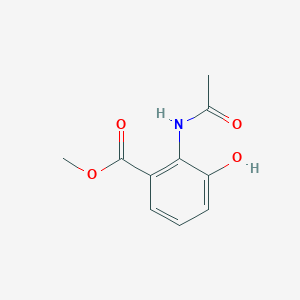
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
